molecular formula C8H12N2O4 B1459058 Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate CAS No. 1418117-76-6

Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Cat. No.: B1459058
CAS No.: 1418117-76-6
M. Wt: 200.19 g/mol
InChI Key: OLWNVBMSDUOWKM-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(4-3-5(11)14-2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNVBMSDUOWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173002
Record name 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-76-6
Record name 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activity

Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-76-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.

  • IUPAC Name : Methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
  • Molecular Formula : C₈H₁₂N₂O₄
  • Molecular Weight : 200.2 g/mol
  • Purity : 95.00%

Antibacterial Activity

A study on related imidazolidinyl derivatives showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.045 mg/mL, indicating strong activity compared to standard antibiotics like ampicillin and streptomycin .

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8En. cloacae0.0040.008
Compound 11S. aureus0.0080.030
Compound 12E. coli0.0110.030

The most sensitive bacteria were identified as Enterobacter cloacae, while E. coli exhibited the highest resistance .

Antifungal Activity

In terms of antifungal properties, the tested derivatives displayed excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for effective compounds ranged from 0.004 to 0.06 mg/mL .

The mechanism underlying the antimicrobial activity of these compounds is thought to involve inhibition of specific bacterial enzymes and pathways:

  • Antibacterial Mechanism : The inhibition of the enzyme MurB in E. coli has been suggested as a primary mechanism for antibacterial action.
  • Antifungal Mechanism : For antifungal activity, the inhibition of lanosterol demethylase (CYP51Ca) is implicated .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while these compounds exhibit potent antimicrobial properties, they also need to be evaluated for safety in therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of synthesized derivatives similar to this compound against a panel of bacterial strains, demonstrating that modifications in the imidazolidine ring significantly affected antibacterial potency.
  • Case Study on Structure-Activity Relationship (SAR) : Research indicated that substituents on the nitrogen atom of the imidazolidinone structure influenced both antibacterial and antifungal activities, suggesting avenues for further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

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